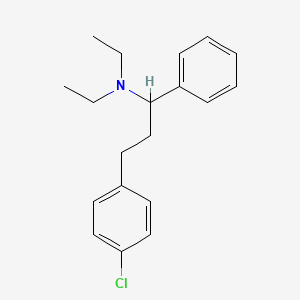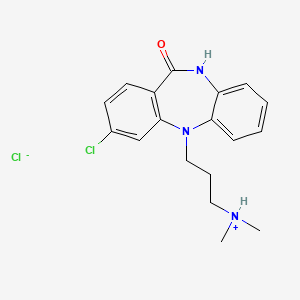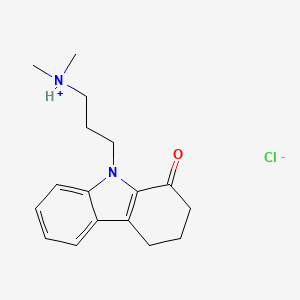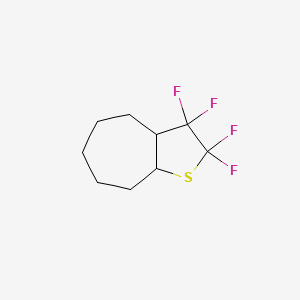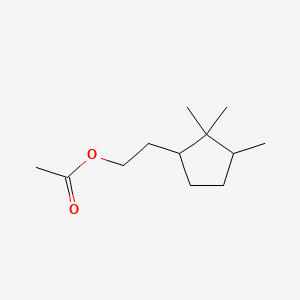
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.30188 g/mol . It is categorized as a heterocyclic organic compound and is known for its unique structural properties . The compound is often used in experimental and research settings due to its distinct chemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate typically involves the esterification of 2-(2,2,3-trimethylcyclopentyl)ethanol with acetic acid or acetic anhydride . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors with acid catalysts can also be employed to streamline the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid . These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2,3-Trimethylcyclopentyl)ethanol: The alcohol counterpart of the acetate ester.
Acetic acid 2-(2,2,3-trimethylcyclopentyl)ethyl ester: Another ester with a similar structure.
Uniqueness
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
4605-47-4 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-(2,2,3-trimethylcyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h9,11H,5-8H2,1-4H3 |
Clé InChI |
XGPBVBUAIVOKAC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C1(C)C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
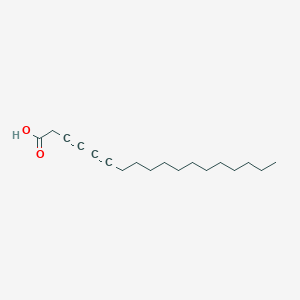
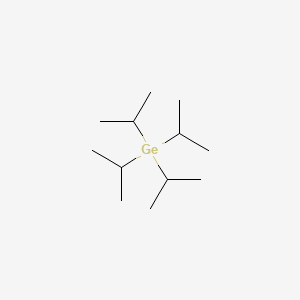
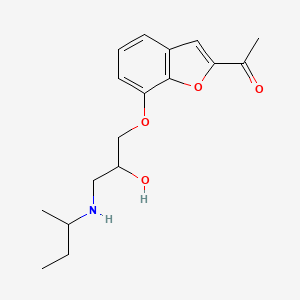
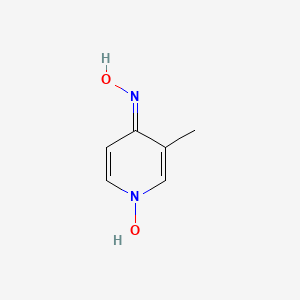
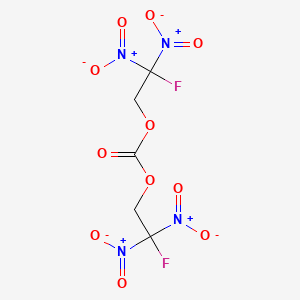
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)
